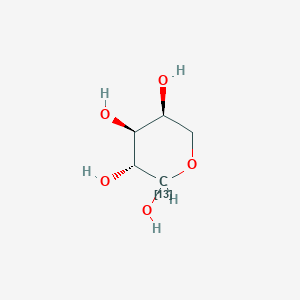
L-Arabinopyranose-13C-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arabinopyranose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Arabinopyranose. This compound is primarily used in scientific research as a tracer for quantitation during drug development and other biochemical studies. The incorporation of carbon-13 allows for detailed analysis using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinopyranose-13C-1 typically involves the incorporation of carbon-13 into the L-Arabinopyranose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of L-Arabinopyranose. The reaction conditions often involve controlled temperature and pH to ensure the stability of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose or other suitable precursors. The process includes fermentation, extraction, and purification steps to obtain high-purity this compound. The production is carried out under stringent quality control to ensure the consistency and reliability of the isotope labeling .
化学反应分析
Types of Reactions
L-Arabinopyranose-13C-1 undergoes various chemical reactions, including:
Oxidation: Conversion to L-Arabinonic acid.
Reduction: Formation of L-Arabinitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: L-Arabinonic acid.
Reduction: L-Arabinitol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
L-Arabinopyranose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sugars in biological systems.
Medicine: Utilized in drug development to understand the pharmacokinetics and metabolic pathways of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for quality control and process optimization.
作用机制
The mechanism of action of L-Arabinopyranose-13C-1 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic processes using NMR spectroscopy. This enables researchers to study the molecular targets and pathways involved in the metabolism and transformation of L-Arabinopyranose .
相似化合物的比较
Similar Compounds
L-Arabinopyranose: The non-labeled form of the compound.
L-Arabinofuranose: Another form of L-Arabinose with a different ring structure.
D-Arabinopyranose: The D-isomer of L-Arabinopyranose.
Uniqueness
L-Arabinopyranose-13C-1 is unique due to the incorporation of the carbon-13 isotope, which allows for detailed isotopic labeling studies. This makes it a valuable tool in scientific research for tracing and quantifying biochemical processes .
属性
IUPAC Name |
(3R,4S,5S)-(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i5+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-RBNZQLHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














